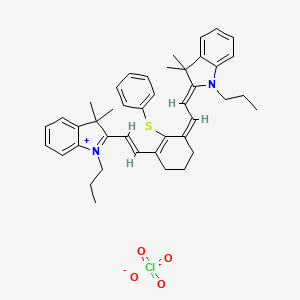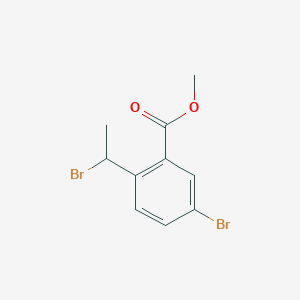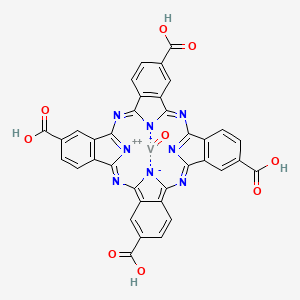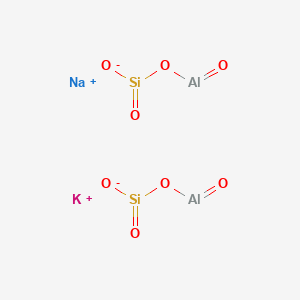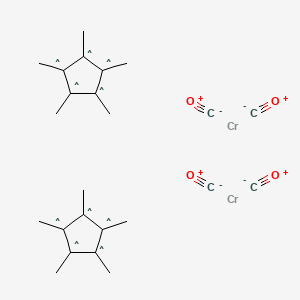
Thrombin B-Chain (147-158) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thrombin B-Chain (147-158) (human) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin, which forms blood clots. The B-chain of thrombin is essential for its proper function and interaction with other molecules.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The B-chain (147-158) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
Reagents and Conditions: Common reagents include coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine), along with solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis. The process is optimized for efficiency and yield, with rigorous quality control to ensure the purity of the final product.
Types of Reactions:
Oxidation and Reduction: Peptides can undergo oxidation (e.g., formation of disulfide bridges) and reduction (e.g., breaking of disulfide bridges).
Substitution Reactions: Amino acids within the peptide can be chemically modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine or hydrogen peroxide can be used to oxidize cysteine residues.
Reduction: Reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Various reagents can be used depending on the specific modification desired, such as acylation or phosphorylation.
Major Products Formed:
Oxidation Products: Disulfide-linked peptides.
Reduction Products: Reduced cysteine residues.
Substitution Products: Modified amino acids with different functional groups.
科学研究应用
Chemistry: Thrombin B-Chain (147-158) is used in studying protein-protein interactions and the structural analysis of thrombin. Biology: It is utilized in research to understand the mechanisms of blood coagulation and thrombosis. Medicine: The peptide is used in developing anticoagulant therapies and diagnostic tools for clotting disorders. Industry: It serves as a reference standard in pharmaceutical testing and quality control.
作用机制
Thrombin B-Chain (147-158) inhibits thrombin binding to thrombomodulin, a key step in the regulation of blood clotting. By interfering with this interaction, it modulates the activity of thrombin and affects the coagulation cascade. The molecular targets include thrombin itself and thrombomodulin, with pathways involving the regulation of fibrin formation and clot stabilization.
相似化合物的比较
Thrombin A-Chain: Another part of the thrombin molecule, but with different amino acid sequence and function.
Fibrinogen: A glycoprotein involved in clot formation, but with a different structure and function compared to thrombin.
Uniqueness: Thrombin B-Chain (147-158) is unique in its specific sequence and its role in inhibiting thrombin-thrombomodulin interaction, which is not shared by other thrombin fragments or similar proteins.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCXQMYPWXSLIZ-PSRDDEIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N16O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1245.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
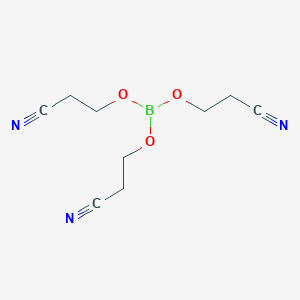
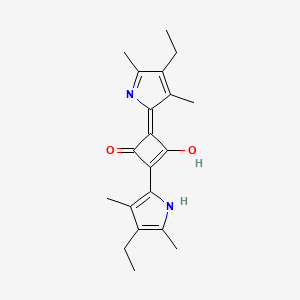

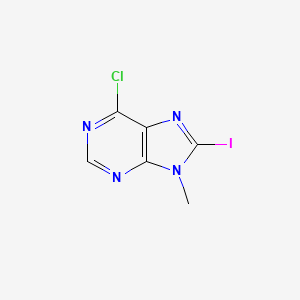
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)

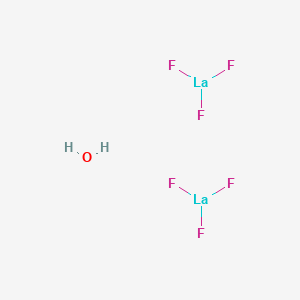
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
